molecular formula C17H22O3 B8268250 3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate

3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate

Cat. No.: B8268250
M. Wt: 274.35 g/mol
InChI Key: XTWPDGJQEPUEIH-UHFFFAOYSA-N
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Biological Activity

3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate is a compound with significant chemical properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and case studies.

Chemical Overview

Chemical Structure and Properties

  • IUPAC Name: (3,3,5-trimethylcyclohexyl) 2-oxo-2-phenylacetate
  • Molecular Formula: C17H22O3
  • Molecular Weight: 274.35 g/mol

The compound is synthesized through the esterification of 3,3,5-trimethylcyclohexanol with phenylacetic acid. This reaction can be optimized using continuous flow synthesis methods for enhanced yield and efficiency.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors in biological systems. The ester linkage can be hydrolyzed by esterases, releasing phenylacetic acid, which is known to exhibit various biological effects including anti-inflammatory and analgesic properties.

Enzyme Interactions

  • Ester Hydrolysis: The compound can be metabolized by esterases leading to the release of active moieties that can modulate biochemical pathways.
  • Receptor Binding: Potential interactions with olfactory receptors have been noted, suggesting a role in sensory biology .

Biological Activity

Pharmacological Effects
Research indicates that compounds similar to this compound may exhibit a range of biological activities:

  • Anti-inflammatory: Phenylacetic acid derivatives are known for their anti-inflammatory properties.
  • Analgesic Effects: The compound may act similarly to other analgesics through modulation of pain pathways.

Case Studies

  • Anti-inflammatory Activity: A study demonstrated that phenylacetate esters could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
  • Olfactory Receptor Activation: Research involving transfected HEK cells showed that certain derivatives of phenylacetate could activate olfactory receptors, indicating potential applications in flavor and fragrance industries .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
CyclandelateEster of phenylacetic acidVasodilator
MethylphenidatePhenylacetate derivativeStimulant for ADHD
Phenylacetate EstersGeneral classVarious applications in pharmaceuticals

The distinct substitution pattern on the cyclohexyl ring of this compound imparts unique chemical properties that differentiate it from these similar compounds.

Applications in Research and Industry

Scientific Research
This compound serves as a valuable building block in organic synthesis and biochemical studies. Its ability to modulate enzyme activities makes it a candidate for further research into metabolic pathways and drug development.

Industrial Use
In industry, it is utilized in the formulation of specialty chemicals and materials such as polymers and resins. Its olfactory properties also make it suitable for applications in flavoring agents and fragrances .

Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-oxo-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWPDGJQEPUEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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